molecular formula C7H7BrN2O3 B13728076 2-(2-Bromo-5-nitro-4-pyridyl)ethanol

2-(2-Bromo-5-nitro-4-pyridyl)ethanol

Cat. No.: B13728076
M. Wt: 247.05 g/mol
InChI Key: VOOMKHWJGBWQQS-UHFFFAOYSA-N
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Description

2-(2-Bromo-5-nitro-4-pyridyl)ethanol is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a bromine atom and a nitro group attached to a pyridine ring, along with an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-5-nitro-4-pyridyl)ethanol typically involves the bromination and nitration of pyridine derivatives. One common method involves the reaction of 2-bromo-5-nitropyridine with ethylene oxide under controlled conditions to yield the desired product . The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the ethanol moiety.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and nitration processes, followed by the reaction with ethylene oxide. The process is optimized to ensure high yield and purity of the final product. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-5-nitro-4-pyridyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as iron filings in acetic acid or catalytic hydrogenation are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of pyridine N-oxides.

    Reduction: Conversion to 2-(2-Amino-5-nitro-4-pyridyl)ethanol.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Bromo-5-nitro-4-pyridyl)ethanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(2-Bromo-5-nitro-4-pyridyl)ethanol involves interactions with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atom may also participate in halogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-5-nitropyridine: Lacks the ethanol moiety but shares similar bromine and nitro substitutions.

    2-(2-Amino-5-nitro-4-pyridyl)ethanol: Formed by the reduction of the nitro group in 2-(2-Bromo-5-nitro-4-pyridyl)ethanol.

    4-Bromo-6-azaindole: Contains a bromine atom and a nitrogen heterocycle but differs in structure and properties.

Uniqueness

Its ability to undergo various chemical transformations and its potential biological activities make it a valuable compound in research and industry .

Properties

Molecular Formula

C7H7BrN2O3

Molecular Weight

247.05 g/mol

IUPAC Name

2-(2-bromo-5-nitropyridin-4-yl)ethanol

InChI

InChI=1S/C7H7BrN2O3/c8-7-3-5(1-2-11)6(4-9-7)10(12)13/h3-4,11H,1-2H2

InChI Key

VOOMKHWJGBWQQS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN=C1Br)[N+](=O)[O-])CCO

Origin of Product

United States

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